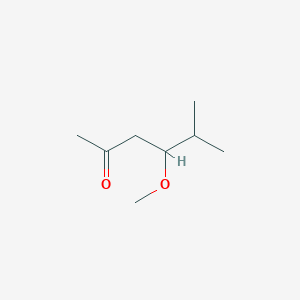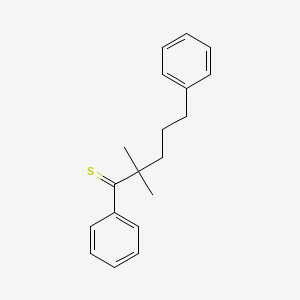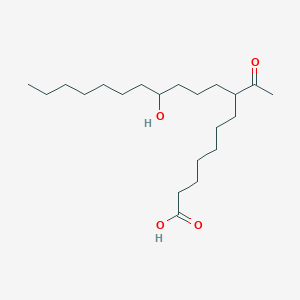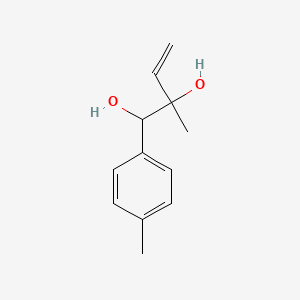![molecular formula C6H13NOS B14646391 N-[3-(Methylsulfanyl)propyl]acetamide CAS No. 54824-91-8](/img/structure/B14646391.png)
N-[3-(Methylsulfanyl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Methylsulfanyl)propyl]acetamide is an organic compound belonging to the class of amides It is characterized by the presence of a methylsulfanyl group attached to a propyl chain, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylsulfanyl)propyl]acetamide typically involves the reaction of 3-(methylsulfanyl)propylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired amide product. The general reaction scheme is as follows:
[ \text{3-(Methylsulfanyl)propylamine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as lead acetate, can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylsulfanyl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted amides.
Scientific Research Applications
N-[3-(Methylsulfanyl)propyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a sodium channel blocker.
Industry: Utilized in the production of surfactants and polyurethane foams with improved physical properties.
Mechanism of Action
The mechanism of action of N-[3-(Methylsulfanyl)propyl]acetamide involves its interaction with specific molecular targets. For instance, as a sodium channel blocker, it inhibits the flow of sodium ions through sodium channels, affecting cellular excitability and signal transmission. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Dimethylamino)propyl]acetamide: Similar structure but with a dimethylamino group instead of a methylsulfanyl group.
N-Propylacetamide: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
Uniqueness
N-[3-(Methylsulfanyl)propyl]acetamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
54824-91-8 |
|---|---|
Molecular Formula |
C6H13NOS |
Molecular Weight |
147.24 g/mol |
IUPAC Name |
N-(3-methylsulfanylpropyl)acetamide |
InChI |
InChI=1S/C6H13NOS/c1-6(8)7-4-3-5-9-2/h3-5H2,1-2H3,(H,7,8) |
InChI Key |
ASPAYHQEPZPDPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


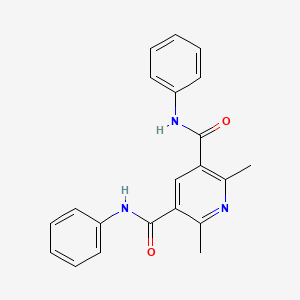
![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)
![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole](/img/structure/B14646325.png)
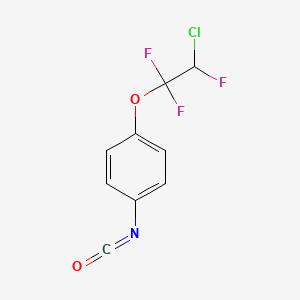
![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
